molecular formula C3H4O2 B1338161 (113C)Prop-2-enoic acid CAS No. 95387-98-7

(113C)Prop-2-enoic acid

Cat. No. B1338161
CAS RN: 95387-98-7
M. Wt: 73.06 g/mol
InChI Key: NIXOWILDQLNWCW-LBPDFUHNSA-N
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Description

(113C)Prop-2-enoic acid, also known as acrylic acid, is a colorless and pungent-smelling organic compound . It has a molecular formula of C3H4O2 and a molecular weight of 73.06 g/mol .


Molecular Structure Analysis

The molecular structure of (113C)Prop-2-enoic acid consists of 3 carbon atoms, 4 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i9+1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of (113C)Prop-2-enoic acid include a molecular weight of 149.15 g/mol, XLogP3 of 2.1, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 149.055784329 g/mol, and the monoisotopic mass is also 149.055784329 g/mol .

Scientific Research Applications

Synthesis and Catalysis

(113C)Prop-2-enoic acid, known for its versatility, plays a crucial role in various chemical synthesis and catalysis processes. A notable application involves the selective preparation of 3,3-disubstituted prop-2-enoic acids through palladium-catalyzed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with diverse organometallic reagents. This process, facilitated by dichlorobis(acetonitrile)palladium(II) as a catalyst and DMF as a solvent, is lauded for its efficiency and mild experimental conditions (Abarbri, 2002).

Solvent Extraction and Thermodynamic Modeling

In the quest to identify suitable solvents for extracting prop-2-enoic acid from aqueous solutions, researchers investigated the liquid–liquid equilibria of water + prop-2-enoic acid + isobutyl ethanoate at varying temperatures. The study meticulously verified the reliability of the experimental data and presented phase diagrams for this ternary system. The research also delved into thermodynamic modeling, employing the Nonrandom Two-Liquid (NRTL) and Universal Quasichemical Activity Coefficient (UNIQUAC) models to accurately correlate the data, underscoring the practical significance of prop-2-enoic acid in solvent extraction processes (Zhang, 2011).

Crystallography and Spectroscopy

Crystallography and spectroscopy studies shed light on the intricate molecular structure and interactions of derivatives of prop-2-enoic acid. For example, structural analysis of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, accomplished through X-ray crystallography and spectroscopic methods, revealed its centrosymmetric crystalline nature and the stabilization of its structure through various intramolecular and intermolecular interactions. The study further quantified these interactions using advanced techniques such as Hirshfeld surface analysis, PIXEL energy, and density functional theory (DFT) calculations, emphasizing the compound's stability and spectral properties (Venkatesan, 2016).

Liquid Crystal Alignment

Another intriguing application of prop-2-enoic acid derivatives is in the field of liquid crystal display (LCD) technology. Researchers explored the photoalignment capabilities of prop-2-enoates derived from prop-2-enoic acid and various phenols, demonstrating their potential in promoting excellent photoalignment of nematic liquid crystals. The study highlighted how the molecular structure, particularly the placement of fluoro-substituents and thiophene moieties, significantly influences the liquid crystal's alignment, paving the way for advanced materials in LCDs (Hegde, 2013).

Future Directions

(113C)Prop-2-enoic acid, like other carboxylic acids, could potentially be used in green chemistry applications. For instance, carboxylic acid reductases, which can reduce carboxylic acids to aldehydes, are of increasing relevance to green chemistry . The development of more stable and efficient enzymes could expand the use of carboxylic acids like (113C)Prop-2-enoic acid in sustainable chemical synthesis .

properties

IUPAC Name

(113C)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514651
Record name (1-~13~C)Prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylic acid-1-13C

CAS RN

95387-98-7
Record name (1-~13~C)Prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acrylic acid-1-13C
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Invented drug (acrolein:acrylic acid:trans glutaconic acid (mol)=80:15:5): 29.20 g freshly distilled acrolein, 200.22 g freshly distilled acrylic acid and 20.16 g fumaric acid were added into a three-port flask with 800 ml absolute methanol, purged with nitrogen, 10.55 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 75 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form to Poly (acrolein, acrylic acid, maleic acid) with an average molecular weight no less than 1000.
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Synthesis routes and methods II

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A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
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Synthesis routes and methods III

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In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
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Synthesis routes and methods IV

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There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods V

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This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
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